3alpha,4beta,3alpha-Galactotetraose

説明

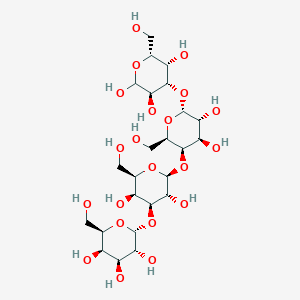

3alpha,4beta,3alpha-Galactotetraose is a natural carbohydrate composed of four galactose monomers. The compound is characterized by its unique galactose-galactose linkage bonds, specifically α(1 → 4) and α(1 → 3) bonds . It is a short polymer with a molecular weight of 666.58 g/mol and a molecular formula of C24H42O21 .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3alpha,4beta,3alpha-Galactotetraose typically involves enzymatic processes that facilitate the formation of the specific galactose linkages. The reaction conditions often include controlled temperatures and pH levels to optimize enzyme activity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the necessary enzymes for the synthesis of the compound. The process is followed by purification steps to achieve the desired purity level of ≥95% .

化学反応の分析

Types of Reactions

3alpha,4beta,3alpha-Galactotetraose can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups within the compound.

Substitution: Substitution reactions can occur at specific positions on the galactose units.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield galactonic acid derivatives, while reduction may produce galactitol derivatives .

科学的研究の応用

Immunology and Cancer Diagnostics

3alpha,4beta,3alpha-Galactotetraose has been studied for its role as an antigen in immune responses. It is particularly relevant in the development of monoclonal antibodies that target specific carbohydrate structures on cancer cells.

- Monoclonal Antibodies : Research has shown that antibodies specific to oligosaccharides like this compound can be utilized in immunohistochemical staining for various carcinomas. These antibodies help in identifying tumor markers and can serve as prognostic indicators for conditions such as cervical cancer .

- Glycan Profiling : The oligosaccharide's structure allows it to interact with different lectins, which are proteins that bind carbohydrates. This interaction can be leveraged to develop diagnostic tools that profile glycan expressions on cancer cells, aiding in the early detection and treatment monitoring .

Prebiotic Properties

The oligosaccharide exhibits prebiotic effects, promoting the growth of beneficial gut bacteria.

- Gut Microbiota Modulation : Studies have indicated that this compound can selectively stimulate the growth of beneficial bacteria such as bifidobacteria and lactobacilli. This modulation of gut microbiota is crucial for maintaining gut health and preventing dysbiosis .

- Functional Foods : Due to its prebiotic properties, this compound is being explored as an ingredient in functional foods aimed at enhancing gut health. Its ability to improve gut flora composition could have implications for digestive health and overall well-being .

Pharmaceutical Applications

The compound's unique structural characteristics make it a candidate for various pharmaceutical applications.

- Drug Delivery Systems : The oligosaccharide can be incorporated into drug delivery systems to enhance the bioavailability of therapeutic agents. Its ability to interact with cell receptors can facilitate targeted delivery of drugs to specific tissues or cells .

- Vaccine Development : There is potential for this compound to be used in vaccine formulations. Its immunogenic properties could enhance the efficacy of vaccines by providing a carbohydrate-based adjuvant effect .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Cancer Diagnostics | Developed antibodies targeting this compound for immunohistochemical applications in cervical cancer detection. |

| Study B | Prebiotic Effects | Demonstrated that supplementation with this compound increased bifidobacteria populations in human gut microbiota studies. |

| Study C | Drug Delivery | Investigated the use of this compound in enhancing the delivery efficiency of chemotherapeutic agents in targeted therapies. |

作用機序

The mechanism of action of 3alpha,4beta,3alpha-Galactotetraose involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for glycosidases, leading to the release of galactose units. These interactions can influence various metabolic pathways and cellular processes .

類似化合物との比較

Similar Compounds

Lactose: A disaccharide composed of glucose and galactose.

Raffinose: A trisaccharide composed of galactose, glucose, and fructose.

Stachyose: A tetrasaccharide composed of two galactose units, one glucose unit, and one fructose unit.

Uniqueness

3alpha,4beta,3alpha-Galactotetraose is unique due to its specific galactose-galactose linkage bonds (α(1 → 4) and α(1 → 3)), which are not commonly found in other oligosaccharides. This unique structure gives it distinct properties and applications in various fields .

生物活性

3alpha,4beta,3alpha-Galactotetraose, also known as Galα1-3Galβ1-4Galα1-3Gal, is a tetrasaccharide with significant biological implications. This compound is part of the glycan family and has been studied for its potential roles in immunology, microbiology, and therapeutic applications. This article reviews the biological activity of this compound based on recent research findings and case studies.

- Chemical Formula : C24H42O21

- Molecular Weight : 666.58 g/mol

- CAS Number : 56038-38-1

- Purity : Minimum 95% by HPLC

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Immune Modulation

- Research indicates that this tetrasaccharide can influence immune responses by interacting with specific receptors on immune cells. It has been shown to modulate the activity of dendritic cells and macrophages, potentially enhancing antigen presentation and cytokine production.

-

Microbiota Interaction

- Studies have demonstrated that this compound can serve as a prebiotic substrate for certain gut bacteria. This interaction promotes the growth of beneficial microbiota, which plays a crucial role in maintaining gut health and modulating systemic inflammation.

-

Antimicrobial Properties

- Preliminary investigations suggest that this compound exhibits antimicrobial activity against various pathogens. The specific mechanisms are still under investigation but may involve the disruption of bacterial cell membranes or inhibition of biofilm formation.

Case Study 1: Immune Response Enhancement

A study published in Nature Immunology explored the effects of this compound on dendritic cells in vitro. The findings indicated that treatment with this tetrasaccharide resulted in:

- Increased expression of co-stimulatory molecules (CD80/CD86).

- Enhanced production of pro-inflammatory cytokines (IL-6 and TNF-alpha).

These results suggest a potential application in vaccine adjuvant formulations.

Case Study 2: Prebiotic Effects on Gut Microbiota

A clinical trial investigated the impact of dietary supplementation with this compound on gut microbiota composition in healthy adults. Key outcomes included:

- A significant increase in Bifidobacterium and Lactobacillus populations.

- Reduction in markers of systemic inflammation (C-reactive protein levels).

This study supports the use of this compound as a functional food ingredient to promote gut health.

Data Table: Summary of Biological Activities

特性

IUPAC Name |

(3R,4S,5S,6R)-4-[(2R,3R,4R,5R,6R)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O21/c25-1-5-9(29)12(32)14(34)22(40-5)45-20-11(31)7(3-27)41-24(17(20)37)43-18-8(4-28)42-23(15(35)13(18)33)44-19-10(30)6(2-26)39-21(38)16(19)36/h5-38H,1-4H2/t5-,6-,7-,8-,9+,10+,11+,12+,13-,14-,15-,16-,17-,18+,19+,20+,21?,22-,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAHRYDVILRNFD-FGKFJTINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@H]4[C@H]([C@H](OC([C@@H]4O)O)CO)O)CO)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676999 | |

| Record name | 3alpha,4beta,3alpha-Galactotetraose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

666.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56038-38-1 | |

| Record name | 3alpha,4beta,3alpha-Galactotetraose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。